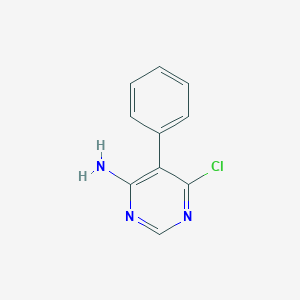

6-Chloro-5-phenylpyrimidin-4-amine

Descripción

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

Propiedades

Número CAS |

3974-20-7 |

|---|---|

Fórmula molecular |

C10H8ClN3 |

Peso molecular |

205.64 g/mol |

Nombre IUPAC |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

Clave InChI |

SLTKLMFYACILQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 4-Amino-6-cloro-5-fenilpirimidina típicamente implica la cloración de la 4-amino-5-fenilpirimidina. Un método común incluye el uso de reactivo de Vilsmeier–Haack–Arnold, seguido de la desprotección inmediata de los grupos protectores (dimetilamino)metileno . Otro enfoque implica la oxidación de la 6-metilpirimidil-2,4(1H,3H)-diona seguida de la cloración de hidrógeno en la posición 5 .

Métodos de producción industrial

Para la producción industrial, se prefiere el método que involucra la 6-metilpirimidil-2,4(1H,3H)-diona como materia prima inicial debido a su simplicidad, estabilidad y alto rendimiento. Este método es adecuado para la producción a gran escala e involucra pasos de oxidación, cloración y condensación .

Análisis De Reacciones Químicas

Tipos de reacciones

La 4-Amino-6-cloro-5-fenilpirimidina experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de cloro en la posición 6 puede ser sustituido por diferentes nucleófilos.

Reacciones de oxidación y reducción: El compuesto puede experimentar oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Sustitución: Reactivos como el N-(3-aminofenil) carbamato de terc-butilo se pueden utilizar para reacciones de sustitución.

Oxidación y reducción: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno, mientras que los agentes reductores incluyen borohidruro de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirimidina sustituidos, mientras que la oxidación y la reducción pueden modificar los grupos funcionales en el anillo de pirimidina.

Aplicaciones Científicas De Investigación

La 4-Amino-6-cloro-5-fenilpirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-6-cloro-5-fenilpirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir la actividad de las cinasas dependientes de ciclina (CDK), que desempeñan un papel crucial en la regulación del ciclo celular . Además, puede ejercer efectos antiinflamatorios inhibiendo la actividad de enzimas como COX-1 y COX-2, lo que reduce la producción de prostaglandina E2 .

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

Actividad Biológica

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.